Flobufen
Overview
Description
Flobufen is a 4-{2’,4’-difluoro-[1,1’-biphenyl]-4-yl}-2-methyl-4-oxobutanoic acid . It belongs to the class of organic compounds known as alkyl-phenylketones . These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group . Flobufen is an original nonsteroidal anti-inflammatory drug with one center of chirality .
Synthesis Analysis
The synthesis of Flobufen involves the formation of xenobiotic acyl-coenzyme A-thioesters (acyl-CoAs) . This includes the synthesis of reference standards of xenobiotic acyl-CoAs as an important tool in developing bioanalytical methods and for evaluating chemical reactivity .Molecular Structure Analysis
Flobufen has a molecular formula of C17H14F2O3 . It has an average mass of 304.288 Da and a monoisotopic mass of 304.091095 Da . Flobufen contains total 37 bond(s); 23 non-H bond(s), 14 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 ketone(s) (aromatic), and 1 hydroxyl group(s) .Chemical Reactions Analysis
Flobufen undergoes enantioselective conjugation . The stereospecificity of Flobufen metabolism was studied in isolated guinea pig hepatocytes . Techniques such as LC-MS were used to separate and identify the metabolites formed .Physical And Chemical Properties Analysis
Flobufen has a molecular formula of C17H14F2O3 . It has an average mass of 304.288 Da and a monoisotopic mass of 304.091095 Da . The chemistry of Flobufen directly contributes to its interaction with biological environments .Scientific Research Applications
Enantioseparation and Complexation Studies :
- Flobufen's enantiomers were resolved using capillary electrophoresis with cyclodextrins, and the interaction mechanism was explored through NMR, establishing the method's efficacy in controlling enantiocomposition of flobufen (Lambert, Ballon, & Nicolas, 2001).
Metabolic Profile and Biotransformation :
- Stereoselective and stereospecific biotransformation of flobufen in male rats showed significant chiral inversion and revealed key metabolites through HPLC methods (Wsól et al., 2001).
- A similar study in guinea pigs highlighted the stereospecificity of enzymes in flobufen's biotransformation and identified primary metabolites (Král et al., 2004).
- The biotransformation of flobufen enantiomers in ruminant hepatocytes demonstrated interspecies differences in enzyme stereoselectivity and stereospecificity (Skálová et al., 2001).
Structural and Spectroscopic Analysis :
- Flobufen's structure was elucidated through mass spectrometry, NMR spectroscopy, and single-crystal X-ray studies (Jegorov et al., 1995).
Pharmacokinetics and Metabolism in Humans and Animals :
- In human hepatocytes, the metabolism of flobufen showed stereoselectivity and complexity, including chiral inversion and re-oxidation processes (Skálová et al., 2003).
- Pharmacokinetic studies in rats revealed dose-independent parameters for flobufen and its metabolites, with complete absorption and rapid conversion to active metabolites (Lapka et al., 1990).
Mechanism of Action
properties
IUPAC Name |
4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2O3/c1-10(17(21)22)8-16(20)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19/h2-7,9-10H,8H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKVYIRIUOFLLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70874896 | |
Record name | FLOBUFEN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70874896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flobufen | |
CAS RN |
112344-52-2, 104941-35-7 | |
Record name | Flobufen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112344-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-4-butanoic acid, 2',4'-difluoro-alpha-methyl-gamma-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104941357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flobufen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112344522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FLOBUFEN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70874896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLOBUFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LNC8EZT75 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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